8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a synthetic organic compound belonging to the quinoline family. This compound is notable for its complex structure, which includes a fluorine atom, a methoxyphenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the quinoline core.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
The compound’s potential therapeutic effects are being investigated in preclinical studies. It shows promise as an anti-cancer agent due to its ability to interfere with specific cellular pathways involved in tumor growth and proliferation.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinoline derivatives: These compounds share the quinoline core and the fluorine atom but differ in other substituents.
Piperazine derivatives: Compounds with a piperazine moiety, such as aripiprazole, which is used as an antipsychotic.
Methoxyphenyl derivatives: Compounds like methoxyphenamine, which is used as a bronchodilator.
Uniqueness
What sets 8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H26FN3O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-fluoro-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H26FN3O3/c1-25(2)14-16(20-12-17(26)13-21-22(20)29(25)24(31)23(21)30)15-27-8-10-28(11-9-27)18-4-6-19(32-3)7-5-18/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
NWQQYULZTGZCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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